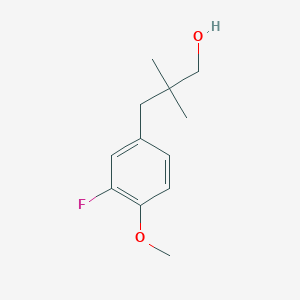
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a dimethylpropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxybenzaldehyde, which is then subjected to a Grignard reaction with 2,2-dimethylpropan-1-ol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like NaOH (Sodium hydroxide), KCN (Potassium cyanide)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyacetophenone
Uniqueness
Compared to similar compounds, 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the dimethylpropanol moiety differentiates it from other fluorinated and methoxylated phenyl compounds, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C12H17FO2 |
|---|---|
Peso molecular |
212.26 g/mol |
Nombre IUPAC |
3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H17FO2/c1-12(2,8-14)7-9-4-5-11(15-3)10(13)6-9/h4-6,14H,7-8H2,1-3H3 |
Clave InChI |
UQCJAZUOAVSDBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=C(C=C1)OC)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


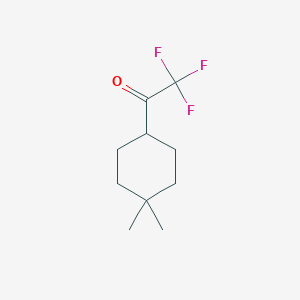
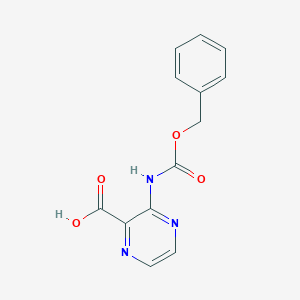
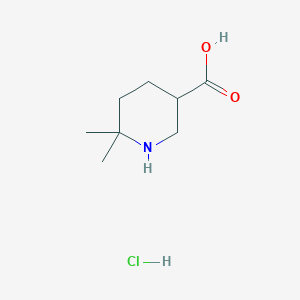
![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

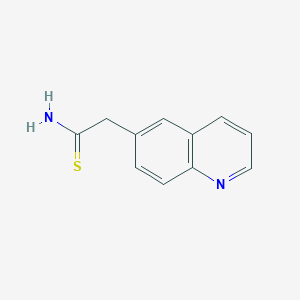
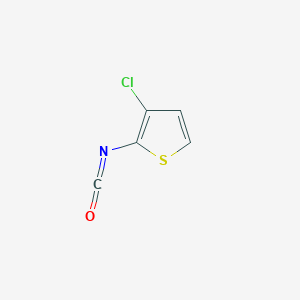

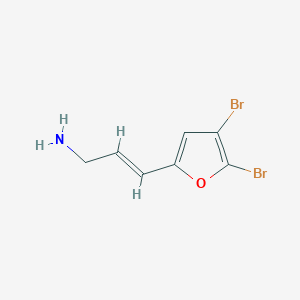
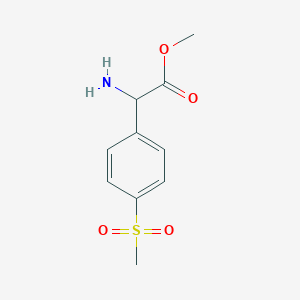
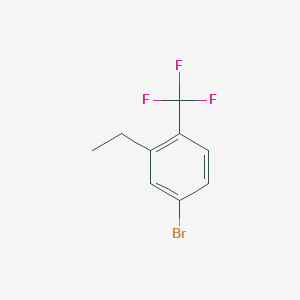
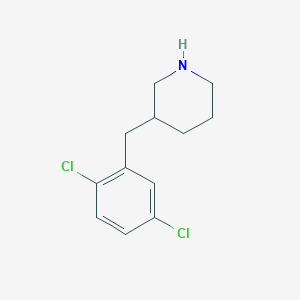
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)
